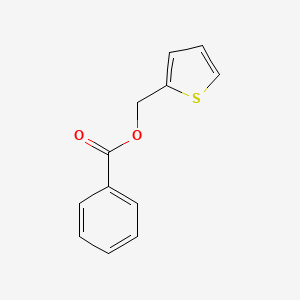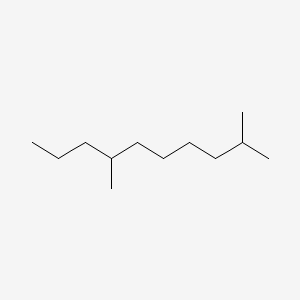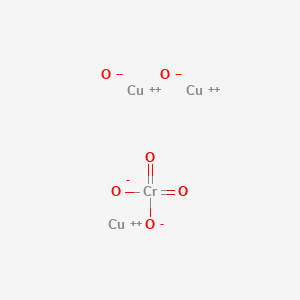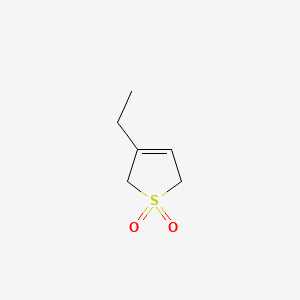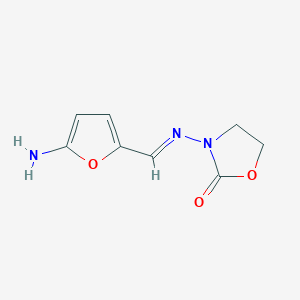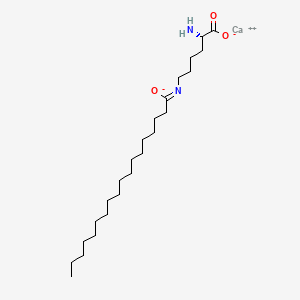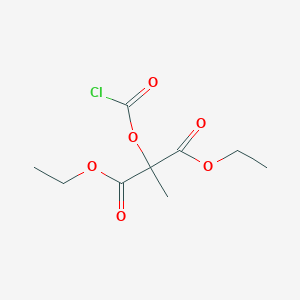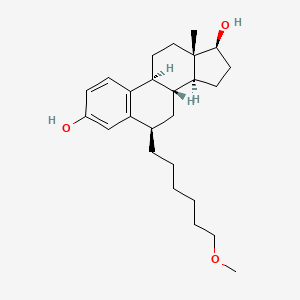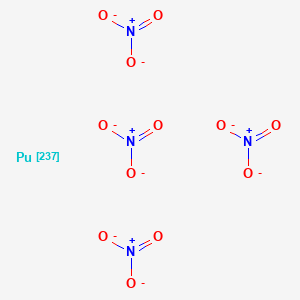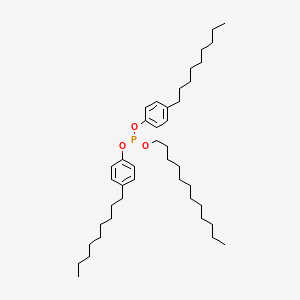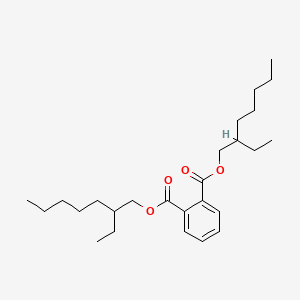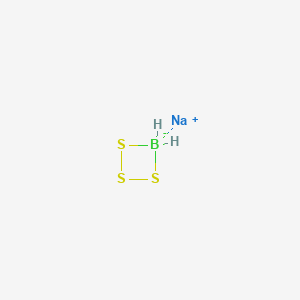
Sodium dihydro(trithio)borate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dihydro(trithio)borate(1-) is a chemical compound with the molecular formula BH2S3.Na. It is known for its unique properties and applications in various fields of science and industry. This compound is characterized by its stability in nitrogen atmospheres and its reactivity with water and oxygen.
Preparation Methods
The synthesis of sodium dihydro(trithio)borate(1-) involves the reaction of sodium borohydride with sulfur in an anhydrous tetrahydrofuran (THF) solvent. The reaction is exothermic and releases a significant amount of gas. The mixture is stirred and cooled using a water bath to control the reflux. After the initial reaction subsides, the mixture is stirred for an additional 30 minutes at 20°C. The solvent is then removed under reduced pressure, and the residue is washed with anhydrous petroleum ether to yield a white or pale yellow solid. This product is stable for several weeks in a nitrogen atmosphere but gradually forms a yellowish crust on the surface when exposed to air .
Chemical Reactions Analysis
Sodium dihydro(trithio)borate(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sodium dihydro(trithio)borate(1-) can lead to the formation of boron-sulfur compounds, while reduction reactions may yield boron-hydride species .
Scientific Research Applications
Sodium dihydro(trithio)borate(1-) has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in the synthesis of boron-sulfur compounds and as a precursor for the preparation of borate glasses. These glasses are known for their unique properties, such as lower melting and softening temperatures compared to silica-based glasses, making them suitable for applications in sealing and passivation of electronic instruments . Additionally, sodium dihydro(trithio)borate(1-) is used in the study of boron chemistry and its interactions with other elements .
Mechanism of Action
The mechanism of action of sodium dihydro(trithio)borate(1-) involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a source of boron and sulfur, which can participate in various chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved. For example, in oxidation reactions, sodium dihydro(trithio)borate(1-) can donate sulfur atoms to form boron-sulfur compounds .
Comparison with Similar Compounds
Sodium dihydro(trithio)borate(1-) can be compared with other boron-sulfur compounds, such as sodium borohydride and boric acid. While sodium borohydride is primarily used as a reducing agent, sodium dihydro(trithio)borate(1-) offers unique reactivity due to the presence of sulfur atoms. Boric acid, on the other hand, is known for its antibacterial and antifungal properties but lacks the reactivity of sodium dihydro(trithio)borate(1-) in forming boron-sulfur compounds .
Similar Compounds
- Sodium borohydride
- Boric acid
- Boron-sulfur compounds
Properties
CAS No. |
27735-90-6 |
|---|---|
Molecular Formula |
BH2NaS3 |
Molecular Weight |
132.0 g/mol |
IUPAC Name |
sodium;1,2,3-trithia-4-boranuidacyclobutane |
InChI |
InChI=1S/BH2S3.Na/c1-2-4-3-1;/h1H2;/q-1;+1 |
InChI Key |
INVOEESYBIVJRE-UHFFFAOYSA-N |
Canonical SMILES |
[BH2-]1SSS1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


